N-{4-[(pyridin-3-ylcarbamothioyl)amino]phenyl}acetamide
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Overview
Description
N-(4-{[(PYRIDIN-3-YL)CARBAMOTHIOYL]AMINO}PHENYL)ACETAMIDE is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring, a carbamothioyl group, and an acetamide moiety. These structural features contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(PYRIDIN-3-YL)CARBAMOTHIOYL]AMINO}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-acetylpyridine with N,N-dimethylformamide dimethyl acetal under reflux conditions for 16 hours . The resulting intermediate is then subjected to further reactions to introduce the carbamothioyl and acetamide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(PYRIDIN-3-YL)CARBAMOTHIOYL]AMINO}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins, and its potential as a biochemical probe.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-{[(PYRIDIN-3-YL)CARBAMOTHIOYL]AMINO}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, altering its structure and function, which can lead to the inhibition of DNA replication and transcription.
Pathways Involved: It can interfere with cellular signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. This makes it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
N-(4-{[(PYRIDIN-3-YL)CARBAMOTHIOYL]AMINO}PHENYL)ACETAMIDE can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide and other pyridine derivatives.
Uniqueness: The presence of the carbamothioyl group and the specific arrangement of functional groups in N-(4-{[(PYRIDIN-3-YL)CARBAMOTHIOYL]AMINO}PHENYL)ACETAMIDE contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C14H14N4OS |
---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
N-[4-(pyridin-3-ylcarbamothioylamino)phenyl]acetamide |
InChI |
InChI=1S/C14H14N4OS/c1-10(19)16-11-4-6-12(7-5-11)17-14(20)18-13-3-2-8-15-9-13/h2-9H,1H3,(H,16,19)(H2,17,18,20) |
InChI Key |
CMAVIICFEHITFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NC2=CN=CC=C2 |
Origin of Product |
United States |
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